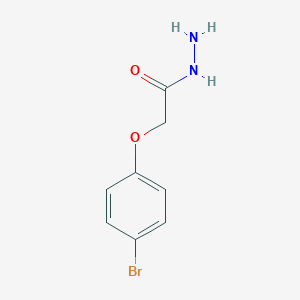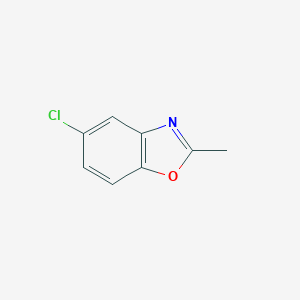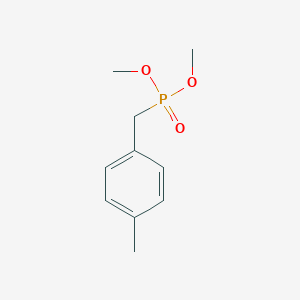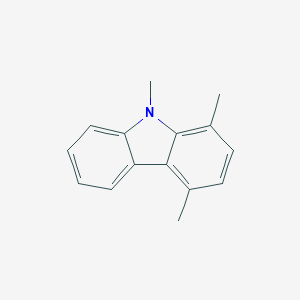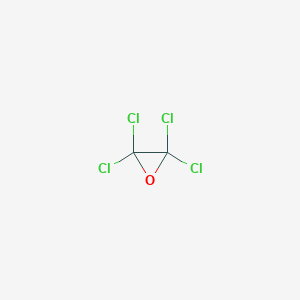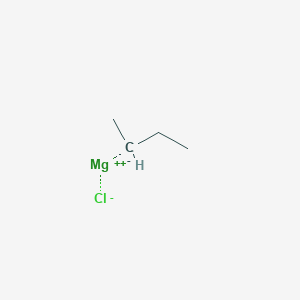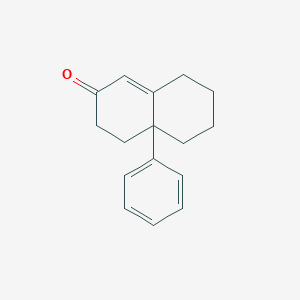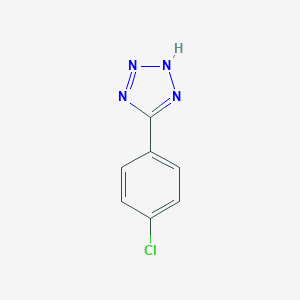
5-(4-chlorophenyl)-1H-tetrazole
Vue d'ensemble
Description
5-(4-chlorophenyl)-1H-tetrazole is a heterocyclic compound that has been studied for various applications, including its role as a corrosion inhibitor for mild steel in the oil and natural gas industries . The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The tetrazole ring is substituted at the 5-position with a 4-chlorophenyl group. This structural feature is significant as it influences the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of 5-substituted tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, typically involves methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides . These synthetic approaches are crucial for the preparation of tetrazoles for their subsequent applications in various fields, such as medicinal chemistry and materials science. The synthesis process is designed to achieve high yields and selectivity, with attention to reaction mechanisms and conditions that favor the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 5-(4-chlorophenyl)-1H-tetrazole has been explored using various spectroscopic techniques and theoretical calculations. For instance, density functional theory (DFT) calculations have been employed to understand the electronic properties and structural geometry of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These studies provide insights into the bond lengths, bond angles, and torsion angles, which are essential for predicting the behavior of the compound under different conditions.
Chemical Reactions Analysis
The reactivity of 5-(4-chlorophenyl)-1H-tetrazole has been investigated through studies of electron attachment, which have shown that the compound undergoes dissociative electron attachment to form various anionic species . The molecular structure significantly influences these reactions, as the tetrazole ring is susceptible to electron-induced ring opening. Understanding these reaction pathways is important for applications where the compound's reactivity is a key factor, such as in the development of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-chlorophenyl)-1H-tetrazole are closely related to its molecular structure. The compound has been found to act as an effective corrosion inhibitor, with its efficiency increasing with concentration . The adsorption of the compound on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface. Additionally, the compound's electron attachment properties suggest potential applications in areas where control over electronic properties is required .
Applications De Recherche Scientifique
Crystal Structure and COX-2 Inhibition : The crystal structure of a derivative of 5-(4-chlorophenyl)-1H-tetrazole was determined, and molecular docking studies suggested potential as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).
Electron Attachment Reactivity : The electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole showed dissociative electron attachment forming various anion products. This reactivity is influenced by the structure of the molecule (Luxford, Fedor, & Kočišek, 2021).
Corrosion Inhibition in Oil and Natural Gas Industries : This compound acts as an effective corrosion inhibitor for mild steel in acidic environments, commonly encountered in the oil and natural gas industries. Its inhibition efficiency increases with concentration and follows the Langmuir adsorption isotherm (Kamble & Dubey, 2021).
Thermal Decomposition and Synthesis Methods : Studies on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, provide insights into their stability and potential applications in various chemical processes (Yılmaz et al., 2015).
Medicinal Chemistry Applications : Tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, are important in medicinal chemistry, often used as bioisosteres for carboxylic acids in drug design due to their similar acidities and higher metabolic resistance (Herr, 2002).
Safety And Hazards
Orientations Futures
The future research directions for “5-(4-chlorophenyl)-1H-tetrazole” could involve further exploration of its synthesis, structural analysis, and potential biological activities. The compound’s potential antiviral activity, as indicated by related compounds, could be a promising area for future investigation .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOVWIBDZMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292881 | |
| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1H-tetrazole | |
CAS RN |
16687-61-9 | |
| Record name | 5-(4-Chlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 86301 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16687-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



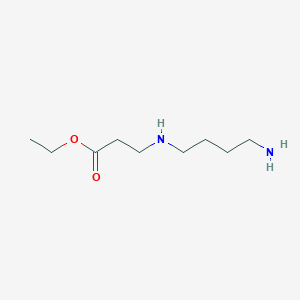
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
